The diapause hormone is primarily produced in the suboesophageal ganglion of the silkworm. Upon secretion, it enters the hemolymph and acts on target tissues to induce diapause in developing eggs. The gene encoding this hormone is part of a polyprotein precursor that also includes other neuropeptides, indicating a complex regulatory mechanism for its synthesis and release .
Diapause hormone belongs to a class of neuropeptides known for their roles in hormonal signaling within insects. It is classified under peptide hormones and specifically falls within the family of FXPRL amide peptides, which are characterized by their involvement in various physiological processes including reproduction and development .
The synthesis of diapause hormone involves several steps, including extraction, purification, and chemical synthesis. Initially, the hormone is isolated from silkworm pupae using hot water extraction followed by high-performance liquid chromatography (HPLC) for purification. This technique allows for the separation of active fractions based on their retention times .
The amino acid sequence of diapause hormone was determined using Edman degradation, revealing a specific sequence that contributes to its biological activity. Synthetic versions of the hormone have been created with variations at the carboxyl terminal, demonstrating that amidation at this position is critical for its activity . The successful synthesis of the peptide has been confirmed through various chromatographic techniques, ensuring that synthetic peptides closely mimic natural ones in function.
Diapause hormone has a linear peptide structure consisting of 24 amino acids:
The peptide terminates with an amide group, which is essential for its biological activity .
The molecular weight of diapause hormone is approximately 2645 daltons. Structural analysis shows no significant homology with other known insect hormones but reveals similarities with certain pheromone biosynthesis activating neuropeptides . The presence of specific amino acids such as cysteine suggests potential disulfide bonding, which may influence its conformation and function.
Diapause hormone primarily interacts with its receptor located in target tissues such as ovaries. Upon binding, it triggers a cascade of intracellular signaling pathways that lead to the induction of diapause in eggs. This process involves alterations in gene expression related to developmental arrest and metabolic adjustments necessary for survival .
Research indicates that the injection of synthetic diapause hormone into non-diapause strains can induce diapause at high rates, confirming its role as a potent regulator in embryonic development . The mechanism involves changes in mRNA levels for various genes associated with hormonal signaling and metabolic processes following hormone administration.
Diapause hormone initiates its effects by binding to specific receptors (diapause hormone receptors) on target cells within the ovaries. This binding activates intracellular signaling pathways that modulate gene expression related to developmental processes. The timing and concentration of the hormone are critical factors influencing its effectiveness .
Studies have shown that after administration of diapause hormone, significant changes occur in gene expression profiles within hours. For instance, differentially expressed genes related to juvenile hormones and detoxification processes have been identified following treatment with diapause hormone . The physiological response peaks at different time intervals post-injection, suggesting a complex regulatory network governing diapause induction.
Diapause hormone exists as a soluble peptide in aqueous environments due to its polar amino acid composition. Its stability can be influenced by factors such as pH and temperature, which are critical during storage and application.
The chemical properties include:
Relevant data indicate that synthetic forms must maintain structural integrity to exhibit biological activity comparable to natural peptides .
Diapause hormone serves multiple scientific purposes:
The discovery of diapause hormone (DH) in Bombyx mori originated from pioneering Japanese research in the mid-20th century. In 1924, Watanabe postulated the existence of a maternal "inhibitory substance" governing embryonic diapause but lacked experimental validation [4] [5]. Kogure's landmark 1933 study systematically linked environmental photoperiod during maternal embryonic development to progeny diapause incidence, establishing B. mori as a model for insect photoperiodism [5]. Concurrently, Hasegawa (1957) identified the suboesophageal ganglion (SG) as the source of a diapause-inducing factor. Surgical removal of SG from pupae of diapause-destined strains resulted in non-diapause eggs, while SG implantation into non-diapause strains induced diapause [4]. This provided the first physiological evidence for a neurohormonal regulator, termed "diapause hormone" (DH).
Subsequent research focused on biochemical isolation. By the 1990s, DH was purified from SG extracts and sequenced as a 24-amino acid neuropeptide amide (TDMKDESDRGAHSERGALWFGPRL-NH₂) [1] [3]. Its identity as a member of the FXPRLamide (pyrokinin/PBAN) peptide family was confirmed via synthetic analog studies. Crucially, injection of synthetic DH into pupae of non-diapausing multivoltine strains (e.g., Nistari) induced diapause eggs, confirming its functional sufficiency [2] [3].
Table 1: Key Milestones in Diapause Hormone Research
Year | Discovery | Researchers |
---|---|---|
1924 | Proposed maternal "inhibitory substance" controlling embryonic diapause | Watanabe |
1933 | Photoperiodic response curve for diapause induction established | Kogure |
1951-1957 | SG identified as source of DH via ablation/implantation experiments | Hasegawa, Fukuda |
1990s | DH purified, sequenced, and chemically synthesized | Imai, Suzuki, Sato et al. |
1994 | Core active C-terminal pentapeptide (FGPRL-NH₂) identified | Sato et al. |
Embryonic diapause in B. mori is an adaptive strategy ensuring synchronization with seasonal resource availability. Temperate bivoltine strains typically enter diapause in autumn, suspending development at the gastrula stage. Diapause-destined embryos exhibit metabolic arrest, enhanced stress tolerance, and accumulate glycogen-derived polyols (sorbitol, glycerol) as cryoprotectants [1] [3]. This arrest persists until exposure to winter cold temperatures followed by spring warming triggers reactivation.
Voltinism (generations per year) is intrinsically linked to diapause regulation:
In sericulture, diapause management is economically critical. Diapause eggs allow long-term storage and global transport of silkworm stocks. However, unscheduled diapause disrupts continuous rearing cycles. Understanding DH regulation enables artificial control – DH injection can force diapause in multivoltine strains, while chilling terminates it [2] [5]. Photoperiod manipulation of maternal generations remains standard practice for controlling egg diapause destiny in commercial bivoltine strains [5] [8].
Table 2: Characteristics of Diapause vs. Non-Diapause Eggs in B. mori
Characteristic | Diapause Eggs | Non-Diapause Eggs |
---|---|---|
Embryonic Development | Arrested at early gastrula stage (G2 phase) | Continuous development to larval hatching |
Pigmentation | Dark brown serosal layer within 48h post-oviposition | Light yellow, no darkening |
Metabolism | Glycogen → Sorbitol/Glycerol conversion; low ATP | Glycogen → Glucose; high ATP synthesis |
Environmental Trigger | Maternal exposure to SD photoperiod / moderate temp | Maternal exposure to DD / LL or low temp |
Hormonal Trigger | High DH titer in maternal hemolymph during pupation | Low/absent DH titer |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9